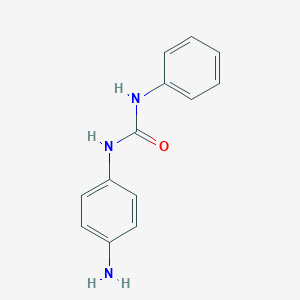

1-(4-Aminophenyl)-3-phenylurea

描述

The Significance of Urea (B33335) and Thiourea (B124793) Scaffolds in Drug Discovery

Urea and thiourea moieties are considered privileged structures in medicinal chemistry due to their unique chemical properties and their ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govchemicaljournal.inrsc.org This hydrogen bonding capability is crucial for the stabilization of ligand-receptor interactions, a key factor in achieving desired pharmacological effects. nih.gov The structural framework provided by urea and thiourea is a common feature in numerous drugs with a broad spectrum of therapeutic applications, including antiviral, antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. nih.govchemicaljournal.in

The versatility of the urea and thiourea scaffold allows for extensive chemical modification. chemicaljournal.in The two reactive primary amine groups serve as ideal precursors for the synthesis of a large number of derivatives, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. chemicaljournal.in This adaptability has made urea and thiourea derivatives a continuing focus of research and development in the pharmaceutical industry. chemicaljournal.inchemicaljournal.in

Interactive Table: Biological Activities of Urea and Thiourea Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial | chemicaljournal.inhilarispublisher.com |

| Anticancer | chemicaljournal.inhilarispublisher.com |

| Anticonvulsant | chemicaljournal.inhilarispublisher.com |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.govhilarispublisher.com |

| Anti-HIV | hilarispublisher.com |

| Herbicidal | chemicaljournal.in |

Contextualizing 1-(4-Aminophenyl)-3-phenylurea as a Core Structural Element in Biological Research

Within the broader class of phenylurea compounds, this compound stands out as a significant core structure in biological research. Its chemical makeup, featuring a phenylurea backbone with a reactive primary amine group, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. The synthesis of this compound is often achieved through the reduction of its nitro-precursor, 1-(4-nitrophenyl)-3-phenylurea (B1346336). mdpi.comnih.gov

The presence of the 4-aminophenyl group provides a key site for further chemical modification, allowing for the introduction of various pharmacophores to target specific biological pathways. researchgate.netnih.gov Research has demonstrated that derivatives of this compound exhibit a range of promising biological effects, including anticancer and antimicrobial properties. For instance, derivatives have been investigated as potential inhibitors of enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govtandfonline.com The adaptability of the this compound scaffold continues to make it a focal point for the design and synthesis of novel therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Aminophenyl)-3-phenylurea

The formation of this compound can be achieved through several synthetic pathways, primarily involving the reaction of precursor amines and isocyanates or the reduction of a nitro-group-containing intermediate.

Direct Synthesis from Precursor Amines and Isocyanates

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a primary amine to an isocyanate. ambeed.com This reaction typically involves combining p-phenylenediamine (B122844) (4-aminophenylamine) with phenyl isocyanate. ambeed.com The amino group of the diamine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea (B33335) linkage.

The reaction conditions are critical for achieving high yields and purity. Anhydrous solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent unwanted side reactions. ambeed.com The reaction is often carried out at temperatures between 0°C and 25°C, sometimes using an ice bath to control the exothermic nature of the reaction. ambeed.com A 1:1 molar ratio of the reactants is crucial to minimize the formation of dimeric byproducts. ambeed.com Yields for this method are typically in the range of 65-78% after recrystallization from ethanol (B145695). ambeed.com

An alternative direct approach involves the reaction of p-nitroaniline with phenyl isocyanate in dry DCM, followed by reduction of the nitro group. researchgate.net This two-step process first yields 1-(4-nitrophenyl)-3-phenylurea (B1346336), which is then converted to the desired amino derivative. researchgate.net

| Reactants | Solvent | Temperature | Yield (%) | Reference |

| p-Phenylenediamine, Phenyl Isocyanate | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0-25°C | 65-78 | ambeed.com |

| p-Nitroaniline, Phenyl Isocyanate | Dichloromethane (DCM) | Room Temperature | Not specified for intermediate | researchgate.net |

Catalytic Reduction Approaches for Aminophenyl Moieties

Catalytic reduction is a key step in synthetic routes that start from nitro-containing precursors. When 1-(4-nitrophenyl)-3-phenylurea is synthesized, the nitro group must be reduced to an amino group to yield the final product. researchgate.netnih.gov

A common method for this reduction is catalytic hydrogenation. This involves stirring the nitro-intermediate with a catalyst, such as 10% Palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethanol under a hydrogen atmosphere. researchgate.netnih.gov The reaction is typically carried out at room temperature for several hours. nih.govresearchgate.net For instance, stirring 1-(4-nitrophenyl)-3-phenylurea with 10% Pd/C in methanol under a hydrogen atmosphere for 6 hours can yield this compound in 85% yield after recrystallization. nih.gov

Another example involves the reduction of 4-(4-nitrophenyl)-3-morpholinone using palladium on activated carbon (5%) in ethanol under hydrogen pressure (5 bar) at 80°C for one hour, resulting in a 93% yield of 4-(4-aminophenyl)-3-morpholinone. google.com

| Nitro-Precursor | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1-(4-Nitrophenyl)-3-phenylurea | 10% Pd/C | Methanol | H₂, Room Temperature, 6h | 85 | nih.gov |

| 1-(4-Nitrophenyl)-3-phenylurea | 10% Pd/C | Methanol | H₂ | Not specified | researchgate.net |

| 4-(4-Nitrophenyl)-3-morpholinone | 5% Pd/C | Ethanol | H₂ (5 bar), 80°C, 1h | 93 | google.com |

Strategic Derivatization of the this compound Nucleus

The this compound scaffold is a valuable starting point for creating a diverse range of derivatives with potential applications in various fields, particularly in the development of new therapeutic agents.

Integration into Multitargeted Thienopyrimidine-Based Hybrids

The this compound moiety has been successfully incorporated into thienopyrimidine-based hybrid molecules. nih.govresearchgate.net These hybrids are designed to act as multi-target agents, for instance, by simultaneously inhibiting different enzymes involved in cancer progression. nih.govresearchgate.net

The synthesis of these complex molecules often involves reacting the amino group of this compound with a suitable thienopyrimidine intermediate. For example, a chlorinated thienopyrimidine derivative can be coupled with this compound in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as ethanol, typically under reflux conditions. nih.gov This approach allows for the creation of large, intricate molecules that combine the structural features of both parent compounds. nih.govresearchgate.net

Synthesis of Hydroxamic Acid Derivatives Incorporating the Urea Moiety

Hydroxamic acids are an important class of compounds in medicinal chemistry, known for their ability to chelate metal ions in enzymes. unimi.it The this compound structure can be functionalized to include a hydroxamic acid moiety, leading to hybrid molecules with potential as, for example, histone deacetylase (HDAC) inhibitors. nih.govunimi.it

The synthesis of such derivatives can be achieved through a multi-step process. nih.gov This may involve coupling the this compound core to a linker which is then converted to a hydroxamic acid. nih.gov A common method for forming the hydroxamic acid involves reacting a corresponding ester with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium methoxide. nih.gov

Conjugation with Sulfonamide and Other Pharmacologically Relevant Moieties

The versatile nature of the this compound nucleus allows for its conjugation with other pharmacologically active groups, such as sulfonamides. researchgate.net Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. ekb.eg

The synthesis of these conjugates typically involves reacting the amino group of this compound with a sulfonyl chloride derivative. Alternatively, a sulfonamide-containing precursor can be reacted with an appropriate intermediate to build the final hybrid molecule. researchgate.net For instance, a thienopyrimidine intermediate can be reacted with a sulfonamide derivative like sulfaguanidine (B1682504) in a solvent such as glacial acetic acid under reflux to yield the desired conjugate. researchgate.net This strategy allows for the combination of the pharmacophoric features of both the urea and sulfonamide moieties within a single molecule.

Synthesis of Bioisosteric Analogues (e.g., Thiourea (B124793) Derivatives)

The synthesis of bioisosteric analogues of this compound, particularly thiourea derivatives, is a significant area of research. Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. The replacement of the urea's carbonyl group (C=O) with a thiocarbonyl group (C=S) to form a thiourea is a classic example of bioisosteric replacement.

A general and efficient method for preparing unsymmetrical 1,3-diarylthioureas involves the reaction of an aromatic amine with a phenylisothiocyanate. iiste.org In the context of this compound analogues, this would typically involve the reaction of 4-amino-substituted anilines with phenylisothiocyanate. For instance, 1-(4-aminophenyl)-3-phenylthiourea can be synthesized by reacting 1,4-diaminobenzene with phenylisothiocyanate. The reaction conditions, such as the choice of solvent (e.g., acetone (B3395972), dichloromethane) and temperature, can influence the reaction rate and yield. iiste.orgresearchgate.netnih.gov

One documented synthesis of 1-(4-aminophenyl)-3-phenylthiourea derivatives starts with the reaction of a substituted aniline (B41778) with phenylisothiocyanate in dichloromethane at room temperature for 24 hours. researchgate.net This is followed by a reduction step, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst in methanol, to convert a nitro group to an amino group if a nitro-substituted aniline was used as the starting material. researchgate.net

Another approach involves the in-situ formation of an isothiocyanate. For example, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was synthesized by first reacting 4-methylbenzoyl chloride with potassium thiocyanate (B1210189) in acetone to generate 4-methylbenzoyl isothiocyanate. This intermediate was then treated with sulfanilamide (B372717) to yield the final thiourea derivative. eurjchem.com This method could be adapted for the synthesis of this compound analogues.

Furthermore, thiourea derivatives containing other heterocyclic moieties, such as 1,2,4-triazole (B32235), have been synthesized. These syntheses often involve multi-step reactions where a core thiourea structure is first assembled and then further modified to introduce the heterocyclic ring. nih.govmdpi.com For example, thiourea derivatives have been reacted with thiocarbohydrazide (B147625) at elevated temperatures to form 1,2,4-triazole rings. nih.govmdpi.com

The table below summarizes a selection of synthesized thiourea analogues and their reported synthetic methods.

| Compound Name | Starting Materials | Reaction Conditions | Reference |

| 1-(4-Aminophenyl)-3-phenylthiourea derivatives | Substituted aniline, Phenylisothiocyanate | Dichloromethane, room temperature, 24 h | researchgate.net |

| 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | 4-Methylbenzoyl chloride, Potassium thiocyanate, Sulfanilamide | Acetone, in situ generation of isothiocyanate | eurjchem.com |

| 1,3-Diarylthiourea derivatives | Phenylisothiocyanate, Various aromatic amines | Conventional heating or microwave irradiation | iiste.org |

| Thiourea derivatives with 1,2,4-triazole moieties | Thiourea derivatives, Thiocarbohydrazide | Oil bath, 130-140 °C | nih.govmdpi.com |

Spectroscopic Confirmation Techniques in Synthetic Organic Chemistry

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which is crucial for confirming the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing these compounds.

¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals for the aromatic protons on both phenyl rings and the protons of the amine (NH₂) and urea (NH) groups. The aromatic protons usually appear as multiplets in the range of δ 7.2–7.8 ppm. The urea NH protons often present as broad singlets, with one reported at δ 6.42 ppm. The chemical shifts and splitting patterns of these signals provide valuable information about the substitution pattern on the aromatic rings.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key signals include those for the carbonyl carbon of the urea group (around 153.8-175.8 ppm) and the various aromatic carbons. reading.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule.

The C=O stretching vibration of the urea group is a prominent feature, typically observed around 1665 cm⁻¹.

The N-H stretching vibrations of the primary amine and the urea linkage appear as bands in the region of 3200-3400 cm⁻¹. A reported N-H bend is at 3320 cm⁻¹.

For thiourea analogues, the C=S stretching vibration is a key diagnostic peak, appearing at lower wavenumbers than the C=O stretch, typically in the range of 1081-1350 cm⁻¹. mdpi.combibliotekanauki.pl

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule with high accuracy, allowing for the confirmation of the molecular formula. For this compound, the [M+H]⁺ ion has been calculated at m/z 228.1138 and observed at m/z 228.1134.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, major peaks have been observed at m/z 108 and 119. nih.gov

The following table presents a summary of the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR (DMSO-d₆) | Urea NH: δ 6.42 ppm (broad singlet); Aromatic protons: δ 7.2–7.8 ppm (multiplet) | |

| IR (KBr) | C=O stretch: 1665 cm⁻¹; N-H bend: 3320 cm⁻¹ | |

| HRMS | [M+H]⁺: m/z 228.1134 (calc. 228.1138) | |

| Mass Spectrometry | Top Peak m/z: 108; 2nd Highest m/z: 119 | nih.gov |

The combined application of these spectroscopic techniques provides a comprehensive and unambiguous confirmation of the structure of this compound and its synthetic analogues.

Molecular Design Rationale for Bioactive Compounds

Pharmacophore Combination and Hybrid Molecule Design Strategies

A prominent strategy in modern drug discovery involves combining known pharmacophores to create hybrid molecules. This approach aims to develop agents that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy, reduced drug resistance, and improved therapeutic outcomes. nih.gov The 1-(4-Aminophenyl)-3-phenylurea scaffold is a versatile building block in this regard, lending itself to integration with other pharmacophoric elements to target a range of disease-related proteins. researchgate.netresearchgate.net

The diarylurea moiety is a key structural feature in numerous kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial regulators of cell proliferation and angiogenesis in cancer. nih.gov The urea (B33335) group can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase domain. researchgate.net

Design strategies often involve linking the this compound core to other heterocyclic systems known to confer kinase inhibitory activity. For instance, hybrid molecules incorporating a 4-aminoquinazoline moiety with the diarylurea scaffold have been developed as potent EGFR inhibitors. mdpi.com In one study, the resulting compound 5a (1-(2-Chloro-6-methylphenyl)-3-(4-(4-((2-(dimethylamino)ethyl)amino)quinazolin-2-yl)phenyl)urea) showed a remarkable IC50 value of 56 nM against EGFR. mdpi.com This highlights the successful integration of the diarylurea pharmacophore with a known kinase-binding element to create a potent inhibitor.

Similarly, in the design of dual EGFR/VEGFR2 inhibitors, the diarylurea structure is often appended to scaffolds like thieno[2,3-d]pyrimidine (B153573) or pyrazolo[3,4-d]pyrimidine. researchgate.netwiley.com This strategy aims to occupy the ATP-binding pocket and an adjacent allosteric hydrophobic pocket, a common feature of type II kinase inhibitors. researchgate.net For example, a series of 4-anilinoquinazoline-urea derivatives were designed as dual EGFR and VEGFR2 inhibitors, with compounds showing potent inhibitory activities against both kinases. wiley.com

Table 1: Examples of Diarylurea-Based Kinase Inhibitors

| Compound ID | Target(s) | IC50 (nM) | Reference |

|---|---|---|---|

| 5a | EGFR | 56 | mdpi.com |

| Compound 7 | EGFR/VEGFR2 | 1 (EGFR), 79 (VEGFR2) | nih.govwiley.com |

| Compound 10e | EGFR/VEGFR2 | 140 (EGFR), 260 (VEGFR2) | researchgate.net |

| Compound 12c | VEGFR2 | 185 | tandfonline.com |

| Compound 15c | EGFR | 19 | nih.gov |

The development of dual-target inhibitors that modulate both kinase signaling pathways and epigenetic mechanisms represents a promising frontier in cancer therapy. nih.gov Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. thno.org The strategy of creating hybrid molecules that combine a kinase inhibitor pharmacophore with an HDAC inhibitor has been explored to achieve synergistic antitumor effects. nih.gov

The this compound scaffold can be integrated into such hybrid designs. Researchers have designed and synthesized thieno[2,3-d]pyrimidine-based hybrids that incorporate the diarylurea moiety (as a kinase-targeting element) and a hydroxamic acid group (a classic zinc-binding group for HDAC inhibition). nih.govresearchgate.nettandfonline.com This approach aims to create a single molecule capable of simultaneously inhibiting targets like EGFR/VEGFR2 and HDACs. nih.gov For example, compound 12c (1-(4-(6-((3-(hydroxyamino)-3-oxopropyl)carbamoyl)-5-methylthieno[2,3-d]pyrimidin-4-ylamino)phenyl)-3-phenylurea), which contains a urea moiety, displayed potent VEGFR2 inhibition (IC50 = 185 nM) and mild HDAC6 inhibition. nih.govtandfonline.com This demonstrates the feasibility of incorporating HDAC inhibitory functionality into a diarylurea-based kinase inhibitor scaffold.

Another study focused on creating dual inhibitors of Ephrin type-A receptor 2 (EphA2) and HDACs using 1-(2-aminophenyl)-3-arylurea derivatives. jst.go.jp The results indicated that these compounds exhibited inhibitory activity against both targets, suggesting that the aminophenyl-urea motif is a viable scaffold for designing such dual-acting agents. jst.go.jp

The design of multitargeted inhibitors based on the this compound scaffold follows several key principles. The primary approach is pharmacophore hybridization, where distinct pharmacophoric units responsible for binding to different targets are combined within a single molecule, often connected by a linker. nih.gov The diarylurea core frequently serves as the kinase-binding element. researchgate.netnih.gov

A critical consideration is the selection of appropriate targets that, when inhibited simultaneously, produce a synergistic or additive therapeutic effect. nih.gov The combination of inhibiting angiogenesis (via VEGFR2) and cell proliferation (via EGFR) is a well-established strategy. nih.gov Similarly, combining kinase inhibition with epigenetic modulation (HDAC inhibition) aims to attack cancer through multiple, complementary pathways. nih.gov

Structure-based design, utilizing computational modeling and the crystal structures of target proteins, is instrumental. nih.govacs.org This allows for the rational design of linkers and the optimization of substituents on the aryl rings of the diarylurea to ensure proper binding to the respective active sites without steric hindrance. The goal is to achieve a balanced inhibitory profile against the selected targets. For example, in designing dual VEGFR2/HDAC inhibitors, the diarylurea portion is modeled into the ATP-binding pocket of the kinase, while the HDAC-binding moiety (e.g., hydroxamic acid) is designed to chelate the zinc ion in the HDAC active site. tandfonline.com

Incorporation of Histone Deacetylase (HDAC) Inhibitor Functionality

Rational Design of Analogues for Modulated Biological Activities

The rational design of analogues based on the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. researchgate.net By systematically modifying different parts of the molecule, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic properties. sci-hub.se These modifications typically focus on three regions: the two aryl rings and the central urea linker. nih.gov

For instance, substitutions on the terminal phenyl ring can significantly impact potency. In a series of diarylurea derivatives designed as EGFR inhibitors, the presence of electrophilic groups on the terminal phenyl ring was found to be beneficial for antitumor potency. mdpi.com The modification of the aminophenyl ring is also critical. Incorporating it into larger heterocyclic systems like quinazolines or pyrimidines can introduce new interaction points with the target protein and enhance activity. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Diarylurea Analogues

| Modification Area | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Terminal Phenyl Ring | Addition of electrophilic groups | Increased antitumor potency | mdpi.com |

| Terminal Phenyl Ring | Introduction of -CF3 group | Potent VEGFR2 inhibition | tandfonline.com |

| "Amino" Phenyl Ring | Incorporation into a 4-aminoquinazoline system | Potent EGFR inhibition | mdpi.com |

| Linker | Replacement of urea with thiourea (B124793) or carbamate (B1207046) | No significant impact on cytotoxicity in one study | nih.gov |

| Linker | Replacement of urea with an amide | Reduction in cytotoxicity in one study | nih.gov |

These systematic modifications, guided by biological testing and computational modeling, allow for the optimization of lead compounds derived from the this compound core, leading to the development of more effective and selective therapeutic agents. acs.orgresearchgate.net

In Vitro Biological Evaluation and Pre Clinical Pharmacological Studies

Cellular Antiproliferative Activity Studies

The antiproliferative properties of 1-(4-Aminophenyl)-3-phenylurea and its derivatives have been investigated against various human cancer cell lines, demonstrating potential as anticancer agents.

Prostate Cancer: Derivatives of this compound have been evaluated for their anticancer activity against hormone-independent PC3 prostate cancer cells. tandfonline.com These studies often compare the inhibitory activity of the new compounds against various protein kinases, such as EGFR and VEGFR-2. tandfonline.com Research has also explored the role of related structures in both androgen receptor (AR)-positive and AR-negative prostate cancer cells, indicating that inhibition of certain pathways can diminish tumor cell growth and induce apoptosis regardless of AR status. nih.gov

Colon Cancer: The antiproliferative activity of compounds structurally related to this compound has been observed in colon cancer cell lines. For example, some derivatives have shown submicromolar antiproliferative activity in the HCT-116 colon cancer cell line. molaid.com Studies on other heterocyclic urea (B33335) derivatives have also demonstrated their potential to induce apoptosis and inhibit key molecules involved in colorectal cancer pathogenesis in DLD-1 and HT-29 colon cancer cells. mdpi.com

Breast Cancer: Significant research has been conducted on the effects of this compound derivatives on breast cancer cell lines. Studies have shown cytotoxicity against triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line. nih.gov Research has focused on optimizing the chemical structure to enhance efficacy. Some urea-based compounds have demonstrated the ability to cross the blood-brain barrier, which is significant for treating metastatic breast cancer. nih.gov In rat models of mammary cancer, a related compound, (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one (APE), was shown to down-regulate microRNA-18a and matrix metalloproteinase-9 (MMP-9) expressions, suggesting a mechanism for reducing tumor growth. nih.gov

Hepatocellular Carcinoma: The antiproliferative activity of hybrid compounds related to sorafenib (B1663141), which contains a urea moiety, has been evaluated in several human liver cancer cell lines, including HepG2, Hep3B, and Huh7. nih.gov While some of these hybrid compounds showed slightly lower antiproliferative activity than sorafenib, they exhibited lower cytotoxicity in normal epithelial cell lines. nih.gov The JHH-4 cell line is another established human hepatocellular carcinoma cell line used in cancer research. cellosaurus.org

Table 1: Antiproliferative Activity of this compound Derivatives in Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects |

|---|---|---|

| Prostate Cancer | PC3 | Inhibition of cell proliferation, kinase inhibition (EGFR, VEGFR-2) tandfonline.com |

| Colon Cancer | HCT-116, DLD-1, HT-29 | Submicromolar antiproliferative activity, induction of apoptosis molaid.commdpi.com |

| Breast Cancer | MDA-MB-231 | Cytotoxicity, potential to cross the blood-brain barrier nih.gov |

| Hepatocellular Carcinoma | HepG2, Hep3B, Huh7 | Antiproliferative activity, lower cytotoxicity in normal cells compared to sorafenib nih.gov |

A crucial aspect of developing anticancer agents is ensuring their selectivity, meaning they should be more toxic to cancer cells than to healthy, non-malignant cells. The selectivity index (SI) is often used to quantify this, representing the ratio of the cytotoxic concentration in normal cells to that in cancer cells. chemrxiv.org

Several studies on derivatives of this compound have included assessments of their selectivity. For instance, research on sorafenib-related hybrids in hepatocellular carcinoma showed that while they were effective against cancer cells, their cytotoxicity was much lower in normal epithelial cell lines like H6c7 and CCD841. nih.gov Similarly, a study on flavone (B191248) derivatives with an aminophenoxy moiety found one compound to be effective at low micromolar concentrations in lung cancer cell lines with a high selective index when compared to healthy fibroblasts. nih.gov This indicates that the compound is more selective towards cancer cells. nih.gov The goal is to identify compounds with a high SI, suggesting a wider therapeutic window and potentially fewer side effects. chemrxiv.org

Mechanistic Investigations at the Molecular and Cellular Level

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with members that can either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. guidetopharmacology.org The ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2 respectively, is a critical determinant of a cell's susceptibility to apoptosis. researchgate.net An increase in the Bax/Bcl-2 ratio is often associated with the initiation of the apoptotic cascade. researchgate.net This cascade involves the activation of a series of cysteine-aspartic proteases known as caspases, with Caspase-3 being a key executioner caspase.

Modulation of Apoptotic Marker Proteins (e.g., Bax, Bcl-2)

Studies on derivatives of 1-(4-aminophenyl)-3-phenylurea have demonstrated their ability to modulate the expression of key apoptotic proteins. For instance, in HCT-116 colon cancer cells, treatment with certain derivatives led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a strong indicator of the induction of apoptosis. researchgate.netresearchgate.net Similarly, in breast cancer cell lines, other related compounds have been shown to influence the levels of Bax and Bcl-2, suggesting a common mechanism of promoting apoptosis. researchgate.net

Activation of Caspase Cascade Components (e.g., Caspase-3)

The activation of caspases is a central event in the apoptotic process. Research has shown that treatment with derivatives of this compound can lead to the activation of Caspase-3. researchgate.net In HCT-116 cells, exposure to these compounds resulted in increased levels of active Caspase-3. researchgate.net Further studies on related chemical structures have also confirmed their ability to significantly increase Caspase-3 activity, leading to an increased population of late apoptotic and necrotic cells. researchgate.net This activation of the caspase cascade provides a direct link between the compound and the execution phase of apoptosis.

Cell Cycle Distribution Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Analysis of the cell cycle distribution can reveal how a compound affects cell division. wisc.edu Studies on a derivative of this compound, compound 2d, showed that it primarily caused cell cycle arrest in the S phase in HCT-116 cells. researchgate.net In another study, a different related compound was found to disrupt the normal cell cycle by decreasing the cell population in the G0-G1 and S phases. sci-hub.se This indicates that these compounds can interfere with DNA replication and cell division, ultimately contributing to their anti-proliferative effects.

Exploration of Specific Biochemical Interactions with Target Proteins

The biological effects of this compound and its derivatives are mediated through interactions with specific molecular targets. While the exact targets are still under investigation, some studies have shed light on potential protein interactions. For instance, molecular docking studies have been employed to investigate the binding affinity of related compounds to enzymes like c-Met and Pim-1 kinases. researchgate.net One potent derivative, compound 2d, was found to significantly inhibit the protein expression levels of both c-Met and Pim-1 kinases in HCT-116 cells. researchgate.net In silico studies have also explored the interaction of this compound with other targets, such as DNA gyrase, suggesting a potential mechanism involving the disruption of DNA replication and transcription. Further research has identified that related diaryl urea (B33335) derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways. mdpi.com

Table 1: Effect of a this compound Derivative (Compound 2d) on Apoptotic Markers and Cell Cycle in HCT-116 Cells. researchgate.net

| Parameter | Observation |

| Bax Expression | Upregulated |

| Bcl-2 Expression | Downregulated |

| Active Caspase-3 Levels | Increased |

| Cell Cycle Arrest | S Phase |

Table 2: Investigated Protein Targets of this compound and its Derivatives.

| Compound/Derivative | Investigated Target(s) | Observed Effect | Reference |

| This compound | DNA gyrase | Potential inhibition | |

| Derivative (Compound 2d) | c-Met kinase, Pim-1 kinase | Inhibition of protein expression | researchgate.net |

| Diaryl urea derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition | mdpi.com |

Structure Activity Relationship Sar Analyses

Impact of Substitutions on the 1-(4-Aminophenyl)-3-phenylurea Core Structure

The this compound core consists of a central urea (B33335) linker flanked by two phenyl rings. The integrity of this fundamental arrangement is often critical for biological activity. The urea moiety itself is a key structural element, acting as a rigid linker and providing crucial hydrogen bond donor and acceptor sites that facilitate binding to target proteins. wiley.com

Alterations to this core structure can have profound effects. For instance, replacing the urea group with a thiourea (B124793) or carbamate (B1207046) can modulate activity. While in some analog series, a thiourea substitution has been shown to have no significant impact on cytotoxicity, amide-containing linkers have led to a reduction in activity. nih.gov The relative orientation of the phenyl rings and the conformation of the urea linker are also important, with a trans,trans conformation often being preferred for optimal target engagement. nih.gov

The aminophenyl group is another critical component. The amino group (or a derivative) frequently serves as a key interaction point or as an attachment site for larger heterocyclic systems in the development of more complex inhibitors. nih.govmdpi.com Modifications at this position are a common strategy for developing hybrid molecules with enhanced or dual-target activities.

Influence of Phenyl Ring Substituents on Target Affinity and Cellular Efficacy

The substitution patterns on both phenyl rings of the diarylurea scaffold are a primary determinant of target affinity and cellular efficacy. SAR studies have consistently shown that the type and position of substituents can dramatically alter biological activity.

For the phenyl ring attached to the NH-C=O part of the urea (often termed the "head" or GR group), a variety of substituents have been explored. In one study targeting multidrug-resistant Staphylococcus aureus, adding a cyano (CN) group to this ring eliminated antibacterial activity. wiley.com

Substitutions on the other phenyl ring (the "tail" or GL moiety, derived from the 4-aminophenyl portion) are equally critical. Electron-withdrawing groups are often favored. nih.govreading.ac.uk For example, in a series of N,N'-diarylurea derivatives designed as SpsB inhibitors, a 4-chloro-3-(trifluoromethyl)phenyl motif was identified as a potent GL group. wiley.com Further studies on compounds targeting Plasmodium falciparum IspD revealed that introducing strongly electron-withdrawing substituents like nitro (NO₂) or nitrile (CN) groups at the para-position of this phenyl ring led to a significant, up to 400-fold, increase in potency against the target enzyme. acs.org Conversely, modifications at other positions on this ring did not yield such a dramatic improvement. acs.org

The following table illustrates the impact of substituents on the phenyl rings on the biological activity of various urea derivatives.

| Compound ID | Core Structure | Phenyl Ring "Head" (GR) Substituent | Phenyl Ring "Tail" (GL) Substituent | Target | Activity (IC50/MIC) | Reference |

| Parent Structure | 1-phenyl-3-(4-aminophenyl)urea | Unsubstituted | 4-amino | - | - | nih.gov |

| Analog 8 | Diarylurea | 4-nitro | 3-(pyrrolidin-1-ylsulfonyl) | PfIspD | 41 nM | acs.org |

| Analog 10 | Diarylurea | 4-cyano | 3-(pyrrolidin-1-ylsulfonyl) | PfIspD | 41 nM | acs.org |

| SCB-26 | Diarylurea | 4-chloro-3-(trifluoromethyl) | 2,3-dimethyl | MRSA | 1 µg/mL | wiley.com |

| SCB-27 | Diarylurea | 4-chloro-3-(trifluoromethyl) | 4-cyano | MRSA | >64 µg/mL | wiley.com |

| Compound 29 | 2,4-diamino-pyrimidine urea | 4-fluoro | 3-((1H-indazol-5-yl)amino)-5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl | P. falciparum | 0.40 µM | nih.gov |

| Compound 31 | 2,4-diamino-pyrimidine urea | 3-methyl | 3-((1H-indazol-5-yl)amino)-5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl | P. falciparum | 0.32 µM | nih.gov |

Effect of Linker Modifications in Hybrid Molecular Architectures

In the development of VEGFR-2 inhibitors, the biarylurea moiety was shown to be far superior to a simple amide linker. nih.gov When a series of compounds were synthesized with either an amide or a urea linker connecting a thieno[2,3-d]pyrimidine (B153573) core to a terminal phenyl ring, the urea-based derivatives exhibited significantly greater enzymatic inhibition. nih.gov For instance, a thieno[2,3-d]pyrimidine derivative with a 1-(3-chloro-4-methylphenyl)-3-phenyl urea tail, connected via an ether linker, demonstrated highly potent VEGFR-2 inhibition with an IC₅₀ of 21 nM. nih.gov

The linker itself can be modified. Replacing the sulfonyl linker in a series of IspD inhibitors with a methylene (B1212753) or amide group resulted in a significant decrease in activity, highlighting the specific role of the linker's chemical properties. acs.org Similarly, in designing FGFR1 inhibitors, modifications to the linker portion of urea compounds were explored, revealing that the flexibility and conformation of the linker are important for activity. nih.gov

Identification of Key Pharmacophoric Elements for Optimal Biological Activity

Based on extensive SAR studies, a general pharmacophore model for diarylurea-based inhibitors can be established. This model typically consists of three main components: a "cap" group, a hydrogen-bonding linker, and a larger core moiety for surface recognition. nih.govresearchgate.net

The Hydrogen-Bonding Urea Linker : The -NH-CO-NH- group is a cornerstone of the pharmacophore. It provides both hydrogen bond donors (the NH groups) and a hydrogen bond acceptor (the C=O oxygen). This arrangement allows for specific and strong interactions within the binding pockets of target enzymes, such as the hinge region of kinases. wiley.com

The Substituted Phenyl "Tail" : This corresponds to the GL group in some models and is often derived from the 4-aminophenyl portion of the parent compound. wiley.com This aromatic ring and its substituents engage in hydrophobic and van der Waals interactions. SAR has shown that specific substitutions, particularly electron-withdrawing groups at the para-position or specific di-substitutions like 4-chloro-3-(trifluoromethyl), are crucial for high potency. wiley.comnih.govacs.org

The Terminal Phenyl "Head" : This corresponds to the GR group. wiley.com While sometimes less sensitive to substitution than the other phenyl ring, modifications here still modulate activity and can be optimized to improve properties like selectivity and reduce off-target effects. wiley.comnih.gov

The Linker to Hybrid Scaffolds : In more complex derivatives, the linker (e.g., ether, amine) that connects the diarylurea motif to another heterocyclic system (like quinazoline (B50416) or furopyrimidine) is a key element. Its length, rigidity, and chemical nature are critical for correctly positioning the diarylurea portion within the target's binding site. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of 1-(4-Aminophenyl)-3-phenylurea interact with the active sites of key proteins involved in disease pathways.

Molecular docking studies have been instrumental in elucidating the binding interactions of compounds derived from the this compound framework with a variety of protein targets. These studies help rationalize the observed biological activities and guide the synthesis of new, more effective molecules.

EGFR, VEGFR2, and HDAC6: A series of thieno[2,3-d]pyrimidine-based hydroxamic acid hybrids, which incorporate the this compound moiety, were designed as multitarget anticancer agents. researchgate.netnih.gov Molecular docking was used to analyze the binding modes of these compounds within the active sites of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6). researchgate.netnih.gov For VEGFR2, docking studies were performed using the crystal structure with PDB code 3VHE, which represents the enzyme in its 'DFG-out' inactive conformation. nih.gov The docking results for these hybrid molecules revealed that derivatives with an aniline (B41778) moiety generally showed higher binding affinities for EGFR than the reference drug erlotinib. nih.gov Specifically, a derivative bearing a urea (B33335) moiety with a 3-CF3 substitution on the terminal phenyl ring showed significant EGFR inhibition. nih.gov

c-Met and Pim-1: The binding modes of nicotinonitrile derivatives, which can be conceptually linked to the urea scaffold, were investigated against c-Met (PDB: 4R1V) and Pim-1 kinase (PDB: 3R04). researchgate.net Similarly, an enzymatic inhibitory study of a pyrazole-based compound against c-Met kinase was supported by molecular docking to understand its interactions within the active site. sci-hub.se In some cases, the p-aminophenyl moiety of quinoline (B57606) derivatives was shown to engage in additional hydrogen bonding with Ala1226 in the c-Met binding pocket. mdpi.com

FGFR-1 and Caspase-3: The binding affinity of newly synthesized thienopyrimidine hybrids was investigated for Fibroblast Growth Factor Receptor 1 (FGFR-1) and Caspase-3. researchgate.net The results indicated that one of the compounds showed a concordance between its anti-proliferative activity and its effect on Caspase-3. researchgate.net Further docking studies on imidazo[1,2-a]pyridine (B132010) derivatives with Caspase-3 helped to confirm experimental findings by revealing binding interactions within the enzyme's active site. tandfonline.com

Carbonic Anhydrase: While direct studies on this compound are less common, related structures have been docked against carbonic anhydrase (CA). For instance, biphenylurea derivatives incorporating an indolin-2-one moiety were investigated for their potential to inhibit tumor-associated carbonic anhydrases. mdpi.com Docking calculations for (E)-1-(4-aminophenyl)-3-(aryl) prop-2-en-1-one (4-amino-chalcones) derivatives were performed against human Carbonic Anhydrase I (PDB ID: 2CAB) and II (PDB ID: 3DC3) to compare their biological activities. nih.gov

Table 1: Molecular Docking Targets for this compound Derivatives

| Target Protein | PDB Code(s) Used in Studies | Key Findings from Docking |

|---|---|---|

| EGFR | 4HJO | Thieno[2,3-d]pyrimidine (B153573) derivatives with an aniline linker showed higher binding affinities than erlotinib. nih.gov |

| VEGFR2 | 3VHE, 2OH4 | Urea-based thieno[2,3-d]pyrimidine derivatives showed potent inhibitory activity. nih.govresearchgate.net |

| HDAC6 | 5EDU | Urea-containing hydroxamic acid hybrids were designed as dual kinase/HDAC inhibitors. researchgate.netnih.govmdpi.com |

| c-Met | 4R1V | p-aminophenyl moiety engaged in hydrogen bonding with Ala1226. researchgate.netmdpi.com |

| Pim-1 | 3R04 | Nicotinonitrile derivatives were evaluated for their binding modes. researchgate.netmdpi.com |

| FGFR-1 | Not Specified | Thienopyrimidine hybrids were investigated for binding affinity. researchgate.net |

| Caspase-3 | Not Specified | Docking confirmed binding interactions, supporting experimental apoptosis data. researchgate.nettandfonline.com |

| Carbonic Anhydrase | 2CAB, 3DC3 | Related chalcone (B49325) and biphenylurea derivatives were evaluated as inhibitors. mdpi.comnih.gov |

To ensure the reliability and accuracy of the computational predictions, docking protocols are often validated. A common method is to remove the co-crystallized ligand from the protein's active site and then use the docking algorithm to place it back. The accuracy is assessed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.

In a study involving VEGFR-2 inhibitors based on furopyrimidine and thienopyrimidine scaffolds, the C-Docker protocol was validated by re-docking the original pyrimidine-based inhibitor into the active site of VEGFR-2 (PDB code 3VHE). nih.gov A low RMSD value confirms that the docking protocol can accurately reproduce the experimentally observed binding mode, lending confidence to the predicted binding poses of novel compounds. nih.gov

Elucidation of Binding Modes and Affinities with Receptor Active Sites (e.g., EGFR, VEGFR2, HDAC6, c-Met, Pim-1, FGFR-1, Caspase-3, Carbonic Anhydrase)

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to observe the conformational changes of both the ligand and the protein, providing a more realistic representation of the binding event in a biological environment.

For a novel urea-based inhibitory molecule designed to target the RNA-dependent RNA polymerase of SARS-CoV-2, a 100-nanosecond MD simulation was performed. nih.gov The simulation substantiated the molecule's potential as a stable inhibitor. nih.gov Similarly, MD simulations are frequently employed to evaluate the binding stability of potential hits identified through virtual screening. mdpi.com These simulations track parameters like RMSD and the number of hydrogen bonds over time to confirm that the ligand remains securely bound within the active site, thus validating the docking results and confirming the stability of the interaction.

In Silico Prediction of Key Intermolecular Interactions

The binding affinity of a ligand to its receptor is governed by a variety of non-covalent intermolecular interactions. Computational tools are crucial for identifying and characterizing these key interactions, which primarily include hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and strength of ligand-protein binding. Docking studies on quinoline-based derivatives targeting c-Met revealed that the p-aminophenyl urea moiety could form additional hydrogen bonds with the backbone of residue Ala1226. mdpi.com In studies of VEGFR-2 inhibitors, the urea motif is often seen forming crucial hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the interactions of ATP. nih.govresearchgate.net

Hydrophobic Contacts: Hydrophobic interactions are also significant contributors to binding affinity. The phenyl rings of the this compound scaffold frequently engage in hydrophobic interactions with nonpolar residues within the receptor's active site. The terminal phenyl ring, in particular, can be modified with various substituents to optimize these interactions and enhance potency. For example, docking studies of EGFR inhibitors showed that substitutions on the terminal phenyl ring, such as 4-F or 3-Cl, could increase inhibitory activity by forming additional favorable contacts. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound Derivatives

| Interaction Type | Interacting Moiety of Ligand | Key Interacting Residues (Example Target) | Significance |

|---|---|---|---|

| Hydrogen Bond | Urea (-NH-CO-NH-) | Hinge region amino acids (e.g., in VEGFR2, EGFR) nih.govnih.gov | Anchors the ligand in the ATP binding site. |

| Hydrogen Bond | Aminophenyl (-NH2) | Acidic or polar residues (e.g., Asp, Glu) | Provides additional binding specificity and strength. |

| Hydrophobic | Phenyl Rings | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | Contributes to overall binding affinity and stability. |

| Pi-Pi Stacking | Phenyl Rings | Aromatic residues (e.g., Phe, Tyr, Trp) | Orients the ligand within the binding pocket. |

常见问题

Basic Research Questions

Q. What synthetic routes are available for 1-(4-Aminophenyl)-3-phenylurea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of phenyl isocyanate to 4-aminophenylamine. Key factors include solvent choice (e.g., glyme or DMF), temperature control (25–50°C), and stoichiometric ratios to minimize side products like biuret formation. For example, describes a similar urea synthesis using phenyl isocyanate and amines, yielding 70–80% purity after recrystallization in ethanol . Optimizing reaction time (30–60 minutes) and using inert atmospheres (N₂/Ar) can further improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural markers should be prioritized?

- Methodological Answer :

- NMR : Look for urea NH protons (δ 6.4–6.5 ppm in DMSO-d₆) and aromatic protons (δ 7.2–7.8 ppm). highlights NH signals at δ 6.42 ppm and NH₂ at δ 4.12 ppm in analogous ureas .

- IR : Confirm urea C=O stretching (1650–1680 cm⁻¹) and NH bending (3150–3300 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₄N₃O⁺) with <2 ppm error .

Q. How is this compound used in pharmacological screening, and what in vitro models are suitable?

- Methodological Answer : The compound’s urea scaffold is structurally similar to kinase inhibitors (e.g., ’s naphthyridinone-based drug). Use cancer cell lines (HeLa, MCF-7) for cytotoxicity assays (IC₅₀ determination via MTT) or enzyme-linked assays for kinase inhibition profiling (e.g., EGFR, VEGFR) . Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are critical for reproducibility .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to P2X receptors in cancer studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with ATP-gated P2X7 receptors. highlights P2X roles in tumor invasion; use homology models based on PDB:5SV1 to map hydrogen bonds between the urea NH and receptor Gln³⁹² . QSAR studies (Mordred descriptors) can correlate substituent effects (e.g., electron-donating -NH₂) with activity .

Q. How do degradation pathways of this compound in environmental matrices complicate analytical detection?

- Methodological Answer : Hydrolysis (pH-dependent) and photolysis generate 4-aminophenylamine and phenylurea fragments. Use LC-MS/MS (ESI+) with a C18 column (0.1% formic acid gradient) to separate degradation products. ’s analysis of chloropyridyl ureas in kiwifruit demonstrates recovery rates >85% with SPE cartridges (C18, pH 7) . Quantify limits of detection (LOD <10 ng/mL) via calibration curves (R² >0.99) .

Q. Can structural modifications to the urea backbone enhance metabolic stability without compromising activity?

- Methodological Answer : Replace labile NH groups with methyl or trifluoromethyl substituents (see ’s UREAphos ligand). Stability assays in liver microsomes (human/rat, 1 mg/mL protein) can measure t₁/₂. ’s imidazolidinone-urea hybrid (mp 235°C) shows improved thermal stability via intramolecular H-bonding . Validate bioavailability improvements via Caco-2 permeability assays .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。